2-amino-2-(trifluoromethyl)hexanoic Acid

Description

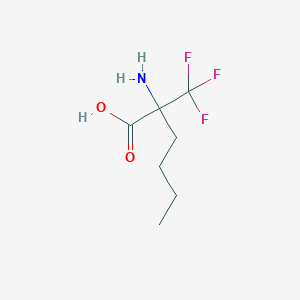

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(trifluoromethyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO2/c1-2-3-4-6(11,5(12)13)7(8,9)10/h2-4,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWIVBGWGYNPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501307379 | |

| Record name | 2-(Trifluoromethyl)norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127127-26-8 | |

| Record name | 2-(Trifluoromethyl)norleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127127-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 2 Trifluoromethyl Hexanoic Acid

Stereoselective Synthesis Approaches for Enantiopure Forms

Achieving high enantiomeric purity in the synthesis of α-trifluoromethyl-α-amino acids like 2-amino-2-(trifluoromethyl)hexanoic acid is critical for their application in fields such as peptide design and pharmaceutical development. nih.govacs.org Stereoselective strategies are designed to control the formation of the specific three-dimensional arrangement at the chiral center. These methods include the use of chiral auxiliaries, asymmetric catalysis, and the transformation of enantiopure precursors. nih.govnih.gov The primary challenge lies in constructing the sterically demanding quaternary α-carbon bearing both a trifluoromethyl group and an amino group with high fidelity.

A powerful and widely adopted strategy for the asymmetric synthesis of α-amino acids involves the alkylation of chiral nucleophilic glycine (B1666218) equivalents. nih.govacs.org In this approach, the glycine α-carbon is deprotonated to form a nucleophilic carbanion, which is then reacted with an electrophile, such as an alkyl halide. nih.govnih.gov The use of a chiral auxiliary to create a chiral glycine equivalent allows for facial discrimination, guiding the approach of the electrophile to generate one diastereomer preferentially. psu.edu This method has proven effective for preparing a wide variety of α-amino acids on a large scale. nih.gov

A landmark methodology in this field is the alkylation of chiral nickel(II) complexes of glycine Schiff bases. nih.gov These complexes are typically derived from glycine and a chiral ligand, such as (S)-o-[N-(N-benzylprolyl)amino]benzophenone (BBP). psu.edursc.org The resulting square-planar Ni(II) complex serves as a stable, readily prepared, and highly reactive glycine equivalent. nih.gov The alkylation is performed under basic conditions, often using powdered sodium hydroxide (B78521) in a solvent like DMF, with an appropriate alkyl halide (e.g., a butyl halide for the synthesis of the hexanoic acid derivative). nih.govacs.orgrsc.org This approach provides a scalable route to linear ω-trifluoromethyl-containing amino acids with high yields and excellent diastereoselectivity. nih.govacs.org

The general method allows for the preparation of various α-amino acids by changing the alkyl halide. rsc.org After the alkylation step, acidic hydrolysis is used to decompose the complex, releasing the desired α-amino acid and allowing for the recovery of the chiral auxiliary. rsc.org

Table 1: Asymmetric Alkylation of Ni(II) Glycine Complex for Amino Acid Synthesis

| Alkylating Agent | Base/Solvent | Yield (%) | Diastereoselectivity (de %) | Product Amino Acid | Reference(s) |

| n-Octyl bromide | NaOH / DMF | 98.1 | 98.8 | (S)-2-Aminodecanoic acid | nih.gov |

| Benzyl (B1604629) bromide | NaOH / DMF | High | >95 | (S)-Phenylalanine | rsc.org |

| Allyl bromide | NaOH / DMF | High | Low | (S)-2-Amino-4-pentenoic acid | rsc.org |

| 1-Iodo-3,3,3-trifluoropropane | NaH / DMF | 85 | 99 | (S)-2-Amino-5,5,5-trifluoropentanoic acid | nih.govacs.org |

| 1-Iodo-4,4,4-trifluorobutane | NaH / DMF | 90 | 99 | (S)-2-Amino-6,6,6-trifluorohexanoic acid | nih.govacs.org |

This table presents data for the synthesis of various amino acids using the Ni(II) complex methodology to illustrate its general applicability. The synthesis of this compound would involve the alkylation of an alanine-derived Ni(II) complex.

The high degree of stereocontrol observed in the alkylation of Ni(II) Schiff base complexes is attributed to a thermodynamically controlled process. nih.govarizona.edu The rigid, square-planar geometry of the complex effectively shields one face of the glycine-derived carbanion. nih.gov The bulky chiral auxiliary, specifically the benzyl group from the proline moiety and the benzophenone (B1666685) group, creates a highly asymmetric steric environment. rsc.orgarizona.edu This steric hindrance forces the incoming alkyl halide electrophile to approach from the less hindered face of the planar enolate. nih.gov This results in the preferential formation of one diastereomer of the alkylated complex, often with diastereomeric excesses exceeding 95%. rsc.org The stability of the resulting product complex is the driving force, ensuring that the reaction proceeds under thermodynamic control to yield the most stable diastereomer as the major product. nih.govbioorganica.com.ua

Dynamic kinetic resolution (DKR) is a highly efficient strategy for converting a racemic mixture entirely into a single, enantiomerically pure product. nih.gov This process combines the rapid, continuous racemization of the starting material with a kinetically controlled, stereoselective reaction that consumes only one of the two rapidly equilibrating enantiomers. youtube.com This allows for a theoretical maximum yield of 100% of a single enantiomer, a significant advantage over classical kinetic resolution which has a maximum yield of 50%. youtube.com

In the context of fluorinated amino acids, DKR has been applied to the synthesis of α-trifluoromethyl compounds. For instance, N-heterocyclic carbene (NHC) catalyzed O-acylation has been used for the DKR of hemiaminals lacking an α-hydrogen, which are precursors to α-trifluoromethyl amino acids. nih.gov The chiral NHC catalyst effectively differentiates between the two enantiomers of the hemiaminal while basic conditions promote their racemization. nih.gov This leads to the formation of the acylated product in high yield and with good to high enantioselectivity. nih.gov Another approach involves the Ir-catalyzed asymmetric allylation of α-trifluoromethyl aldimine esters, which is followed by an unprecedented kinetic resolution step to furnish quaternary α-trifluoromethyl α-amino acids. rsc.org

An alternative to building the amino acid from a fluorinated starting material is to introduce the fluorine atom onto a non-fluorinated precursor at a suitable stage. This can be achieved through either nucleophilic or electrophilic fluorination reactions. nih.govnih.gov

Nucleophilic fluorination involves the use of a fluoride (B91410) ion (F⁻) source to displace a leaving group or open an epoxide. alfa-chemistry.comsigmaaldrich.com Common reagents include potassium fluoride (KF), cesium fluoride (CsF), and amine-HF complexes like Olah's reagent. alfa-chemistry.com More modern reagents such as diethylaminosulfur trifluoride (DAST) are effective for converting hydroxyl groups or carbonyls into fluorides. nih.govalfa-chemistry.com For example, a precursor containing a carbonyl group at the α-position could be subjected to nucleophilic fluorination.

Electrophilic fluorination utilizes a reagent that delivers an electrophilic fluorine equivalent ("F⁺") to a nucleophilic carbon center, such as an enol or enolate. sigmaaldrich.comwikipedia.org This method has become increasingly common due to the development of stable and selective N-F reagents. wikipedia.org Widely used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄). nih.govalfa-chemistry.com Chiral auxiliaries or catalysts can be used to achieve stereoselectivity in these reactions. wikipedia.org For instance, the enolate of an amino acid precursor can be treated with an electrophilic fluorine source to install the α-fluoro or α-trifluoromethyl group. nih.gov

Table 2: Comparison of Fluorination Strategies

| Feature | Nucleophilic Fluorination | Electrophilic Fluorination | Reference(s) |

| Fluorine Source | Nucleophilic (F⁻) | Electrophilic ("F⁺") | alfa-chemistry.com |

| Common Reagents | KF, CsF, DAST, Deoxofluor® | Selectfluor®, NFSI, N-fluoropyridinium salts | nih.govalfa-chemistry.com |

| Typical Substrates | Alkyl halides, sulfonates, carbonyls | Enols, enolates, aromatic rings | alfa-chemistry.com |

| Mechanism | SN2 substitution, carbonyl addition | Electrophilic addition/substitution | alfa-chemistry.com |

Synthesizing α-trifluoromethyl amino acids can also be achieved by starting with readily available building blocks that already contain the trifluoromethyl group. psu.edu Trifluoromethylated imines, often derived from trifluoroacetaldehyde (B10831) or trifluoropyruvates, are particularly valuable precursors. nih.govmdpi.com These electrophilic imines can undergo a variety of transformations to introduce the amino acid framework.

Key reactions involving trifluoromethyl imines include:

Asymmetric Hydrogenation: Using chiral metal or organic catalysts to reduce the C=N bond enantioselectively. mdpi.comnih.gov

Asymmetric Isomerization: Catalytic enantioselective isomerization of N-benzyl trifluoromethyl imines to the corresponding enamines via a 1,3-proton shift provides access to chiral trifluoromethylated amines. nih.gov

Mannich-type Reactions: The addition of enolates or other nucleophiles to trifluoromethyl aldimines, often catalyzed by proline, can produce γ-amino alcohols which are precursors to the desired amino acids. nih.gov

Strecker-type Reactions: The addition of cyanide to trifluoromethyl ketimines, followed by hydrolysis, is a direct method for creating the α-amino acid structure. mdpi.com

These methods leverage the unique reactivity of fluorinated substrates to construct the complex chiral center of compounds like this compound. psu.edu

Asymmetric Alkylation Reactions of Glycine Equivalents

Large-Scale Preparative Methods for (S)-2-amino-6,6,6-trifluorohexanoic acid and Related Analogs

The demand for enantiomerically pure fluorinated amino acids for applications in drug development and protein engineering necessitates the development of scalable synthetic methods. beilstein-journals.org While many strategies exist for laboratory-scale synthesis, achieving large-scale production presents significant challenges. chemistryviews.org A powerful strategy for the gram-scale synthesis of chiral non-canonical amino acids, including fluorinated analogs, involves the use of chiral Ni(II) complexes. beilstein-journals.orgnih.gov This approach has been successfully applied to produce a variety of fluorinated amino acids with high enantiomeric purity. nih.gov

Continuous flow chemistry offers another promising avenue for large-scale production. A protecting-group-free, semi-continuous process has been developed for synthesizing racemic fluorinated α-amino acids from fluorinated amines. chemistryviews.org This method involves a photooxidative cyanation of the amine to form an α-amino nitrile, which is then hydrolyzed under acidic conditions to yield the final amino acid. chemistryviews.org The key advantages of this flow process are the elimination of intermediate purification steps and its potential for large-scale manufacturing, making a wider range of fluorinated amino acids more accessible. chemistryviews.org

Table 1: Comparison of Large-Scale Synthetic Approaches

| Methodology | Key Features | Advantages | Challenges |

|---|---|---|---|

| Chiral Ni(II) Complexes | Utilizes a chiral nickel(II) complex as a template for asymmetric synthesis. beilstein-journals.orgnih.gov | Enables gram-scale production with excellent enantiomeric purities. nih.gov | Can be time-consuming and synthetically demanding for certain analogs. beilstein-journals.org |

| Continuous Flow Chemistry | Involves a multi-step reaction sequence in a continuous flow reactor. chemistryviews.org | Avoids purification of intermediates; suitable for large-scale production. chemistryviews.org | Initial setup and optimization of flow conditions can be complex. |

Biocatalytic and Enzymatic Approaches for Chiral Fluorinated Amino Acids

Biocatalysis has emerged as a powerful and sustainable strategy for producing chiral amino acids, offering high selectivity under mild reaction conditions. nih.govnih.gov Enzymes, with their inherent chemo-, regio-, and enantioselectivity, provide a significant advantage over traditional chemical methods. nih.gov

One prominent biocatalytic method is the reductive amination of α-keto acids. nih.gov Amine dehydrogenases (AmDHs) can catalyze the asymmetric synthesis of fluorinated amino acids. For instance, 2-oxo-2-(trifluoromethyl)hexanoic acid can be converted to the corresponding (R)-amino acid with high enantiomeric excess using an AmDH in the presence of an ammonia (B1221849) source. This enzymatic approach avoids the need for metal catalysts and operates at neutral pH and ambient temperature.

Another enzymatic strategy involves the kinetic resolution of racemic amino acid derivatives. Lipases, such as lipase (B570770) PSIM from Burkholderia cepasia, have been used for the enantioselective hydrolysis of racemic β-fluoroalkyl-β-amino carboxylic esters. researchgate.net This process yields optically pure β-amino acids and the unreacted ester, which can be separated. researchgate.net The development of these enzymatic methods is crucial for the efficient and environmentally friendly production of chiral fluorinated amino acids. researchgate.netrsc.org

Table 2: Overview of Biocatalytic Methods for Chiral Fluorinated Amino Acids

| Enzymatic Method | Enzyme Class | Substrate Type | Key Advantage |

|---|---|---|---|

| Asymmetric Reductive Amination | Amine Dehydrogenases (AmDHs) | α-Keto acids | High enantioselectivity (>99% ee) and mild reaction conditions. |

| Enantioselective Hydrolysis | Lipases | Racemic β-amino carboxylic esters researchgate.net | Effective resolution to produce enantiopure β-amino acids. researchgate.net |

Synthetic Routes for Alpha,Alpha-Disubstituted Fluorinated Amino Acid Derivatives

The synthesis of α,α-disubstituted amino acids, where the α-carbon is a quaternary stereocenter, presents unique synthetic challenges. nih.gov When one of the substituents is a trifluoromethyl group, these challenges are amplified due to the group's strong electron-withdrawing nature.

Recent advances in photoredox catalysis have provided a mild and metal-free method for the synthesis of α-fluoro-α-amino acids. nih.gov This approach utilizes a three-component carbofluorination of dehydroalanine (B155165) derivatives. An alkyl radical is generated and adds to the dehydroalanine, followed by a fluorine atom transfer from an electrophilic fluorine source like Selectfluor, to create the α-fluoro-α-amino acid structure. nih.gov

Chiral auxiliary-based methods have also proven to be robust for the synthesis of enantiopure α-CF₃-α-amino acids, particularly for scale-up production. mdpi.com These methods often involve the fluorination of a chiral precursor to establish the stereochemistry. For example, chiral oxazolidinones can be used to direct the electrophilic fluorination of an enolate intermediate. mdpi.com Asymmetric catalysis, employing a wide variety of catalysts, is also prominent in preparing α-CF₃-α-amino acids through highly enantioselective reductions, alkylations, and Strecker-type reactions. mdpi.com

Table 3: Synthetic Strategies for α,α-Disubstituted Fluorinated Amino Acids

| Synthetic Route | Key Reagents/Catalysts | Reaction Type |

|---|---|---|

| Photoredox Catalysis | Mesityl acridinium (B8443388) photocatalyst, Selectfluor, alkyltrifluoroborates nih.gov | Three-component carbofluorination of dehydroalanine. nih.gov |

| Chiral Auxiliary Methods | Chiral oxazolidinones, electrophilic fluorine sources (e.g., NFSI). mdpi.com | Diastereoselective fluorination of a chiral substrate. mdpi.com |

| Asymmetric Catalysis | Various chiral catalysts (e.g., copper-based). mdpi.com | Enantioselective reductions, alkylations, Strecker reactions. mdpi.com |

Conformational and Structural Investigations

Impact of the Trifluoromethyl Group on Amino Acid Conformational Preferences

The substitution of an α-hydrogen with a trifluoromethyl group introduces a bulky, strongly electron-withdrawing, and lipophilic moiety directly onto the amino acid backbone. This has profound consequences for the molecule's conformational freedom compared to its non-fluorinated analogues like leucine (B10760876). The CF3 group is significantly larger than a methyl group, leading to increased steric hindrance that restricts the rotation around the backbone's phi (φ) and psi (ψ) torsion angles. mdpi.comiris-biotech.de

The primary effects of the α-trifluoromethyl group include:

Steric Constraint: The sheer size of the CF3 group limits the accessible conformational space, favoring more extended or specific folded structures to minimize steric clashes. This is a key difference from α,α-disubstituted amino acids like α-methylalanine (Aib), where the steric bulk is used to induce stable helical structures. nii.ac.jp

Electronic Effects: The high electronegativity of the three fluorine atoms makes the CF3 group a potent electron-withdrawing substituent. nih.gov This influences the polarity of adjacent bonds and can decrease the nucleophilicity of the α-amino group and increase the acidity of the carboxylic acid function. mdpi.com These electronic perturbations can affect local dipole moments and the ability to form or accept hydrogen bonds.

Conformational Bias: Studies on analogous α-trifluoromethyl amino acids have shown a preference for conformations that are distinct from their hydrocarbon counterparts. For example, in some peptide contexts, the presence of an α-CF3 group has been found to favor the C5 conformation (an extended β-strand-like structure) over the C7eq form (a turn-like structure), suggesting a stronger tendency to form β-structures. capes.gov.br In other cases, both steric and electronic factors can make a cis-amide bond more favorable, which can induce the formation of β-turns. iris-biotech.de

| Property | Methyl Group (CH₃) | Trifluoromethyl Group (CF₃) | Reference |

|---|---|---|---|

| Van der Waals Radius | ~2.0 Å | ~2.7 Å | mdpi.com |

| Electronegativity Effect | Weakly electron-donating | Strongly electron-withdrawing | nih.gov |

| Hansch Lipophilicity (π) | +0.56 | +0.88 | mdpi.com |

| Dipole Moment | Low | High (~2.4 D) | nih.gov |

Structural Analysis in Peptide and Protein Contexts

When incorporated into a peptide sequence, 2-amino-2-(trifluoromethyl)hexanoic acid is expected to exert significant control over the secondary structure. The conformational restrictions imposed by the α-CF3 group can be exploited to stabilize specific folds or disrupt others.

Research on peptides containing similar α-trifluoromethyl α-amino acids, such as α-trifluoromethylalanine (αCF3Ala), has demonstrated their capacity to act as potent helix-promoting residues. nii.ac.jpresearchgate.net The incorporation of even a single αCF3Ala residue can induce and stabilize a 3(10)-helical conformation in short peptides that would otherwise be disordered. nii.ac.jp This is attributed to the steric demands of the CF3 group, which forces the peptide backbone into a helical arrangement.

Conversely, depending on the surrounding sequence, the α-CF3 group can also disrupt canonical secondary structures like α-helices. The introduction of highly fluorinated side chains has been shown in some model systems to lower the propensity for α-helix formation. acs.org This destabilization can be attributed to unfavorable electrostatic interactions between the fluorinated side chains and the amide backbone. nsf.gov Therefore, the influence of this compound on peptide structure is highly context-dependent, but it invariably imparts a strong conformational bias that can be harnessed in peptide design.

Crystallographic Analysis and Intermolecular Interactions

While specific crystallographic data for this compound is not available in the cited literature, analysis of closely related fluorinated and trifluoromethylated organic molecules provides a strong basis for predicting its solid-state structure and intermolecular interactions.

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. springernature.com A study of this compound would reveal key structural parameters. Based on data from analogous compounds, the C-F bond lengths within the trifluoromethyl group are expected to be in the range of 1.32-1.35 Å. The geometry around the α-carbon would be approximately tetrahedral, though likely distorted due to the steric bulk of the substituents.

In the solid state, amino acids typically crystallize as zwitterions, engaging in a robust network of intermolecular hydrogen bonds. For this compound, the primary interactions would be strong N⁺-H···O⁻ hydrogen bonds linking the ammonium group of one molecule to the carboxylate group of a neighboring molecule, forming chains or sheets.

| Parameter | Typical Value | Reference |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | nii.ac.jp |

| Space Group | P2₁/c or similar | nii.ac.jp |

| C-F Bond Length (Å) | 1.32 - 1.35 | nih.gov |

| N-H···O Hydrogen Bond (Å) | 2.7 - 2.9 | nii.ac.jp |

Note: This table presents typical data from related structures to illustrate the expected findings from a single crystal X-ray diffraction study, as specific data for this compound is not available.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net The analysis maps properties onto a surface defined by the molecule's electron density, allowing for the decomposition of the crystal packing into contributions from different types of atomic contacts.

For this compound, a Hirshfeld analysis would be expected to highlight several key interactions:

H···O/O···H Contacts: These would represent the dominant N-H···O hydrogen bonds and would likely account for the largest percentage of the Hirshfeld surface, appearing as distinct red regions on the d_norm map.

H···F/F···H Contacts: Due to the presence of the CF3 group, contacts between fluorine and hydrogen atoms would be significant. These are generally considered weak hydrogen bonds or van der Waals interactions and are crucial for organizing the fluorinated moieties within the crystal. nih.gov

H···H Contacts: These represent non-specific van der Waals interactions, primarily involving the hexanoic acid side chain.

F···F Contacts: Interactions between fluorine atoms on adjacent CF3 groups can also play a role in the crystal packing, although their contribution is often debated and depends on the specific geometry. researchgate.netacs.org

Studies on other trifluoromethylated quinoline derivatives have shown that total fluorine···atom close contacts can account for a substantial portion (20-60%) of the intermolecular connections, underscoring the critical role the CF3 group plays in dictating the supramolecular assembly. scispace.com

| Interaction Type | Typical Contribution (%) | Reference |

|---|---|---|

| H···H | ~20 - 40% | nih.gov |

| H···F / F···H | ~12 - 30% | nih.gov |

| H···O / O···H | ~10 - 25% | nih.gov |

| F···F | ~5 - 10% | nih.gov |

| Other (C···H, C···F, etc.) | Variable | scispace.com |

Note: This table is illustrative, showing typical contributions for related fluorinated organic molecules to indicate the expected results from a Hirshfeld surface analysis.

Compound Names

| Abbreviation / Trivial Name | Systematic Name |

|---|---|

| - | This compound |

| Aib | 2-aminoisobutyric acid (α-methylalanine) |

| αCF3Ala | 2-amino-3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid (α-trifluoromethylalanine) |

| Leucine | (2S)-2-amino-4-methylpentanoic acid |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Environmental Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-amino-2-(trifluoromethyl)hexanoic acid. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the molecular framework, connectivity, and the local chemical environment of each atom.

Proton (¹H) NMR spectroscopy provides information on the number and types of hydrogen atoms in the molecule. For this compound, the spectrum would reveal signals corresponding to the protons of the butyl chain, the amino group, and the carboxylic acid. The chemical shifts (δ) are influenced by the electron-withdrawing trifluoromethyl and amino groups attached to the α-carbon. The protons on the amino group are often exchangeable with deuterium (B1214612) and may appear as a broad signal. researchgate.net The hydroxyl proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift, often between 10-13 ppm, though it can be broadened or unobserved due to chemical exchange. wikipedia.org

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~0.9 | Triplet |

| -CH₂- (positions 4 & 5) | ~1.3 - 1.7 | Multiplet |

| -CH₂- (position 3) | ~1.8 - 2.2 | Multiplet |

| -NH₂ | Variable (broad) | Singlet |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms. In this compound, six distinct carbon signals are expected for the hexanoic acid backbone, plus an additional signal for the trifluoromethyl carbon. The presence of the electron-withdrawing trifluoromethyl group significantly influences the chemical shift of the adjacent quaternary α-carbon (C2) and the trifluoromethyl carbon itself, which would exhibit splitting due to carbon-fluorine coupling (¹JCF). The carbonyl carbon of the carboxylic acid group would appear at the most downfield position.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C1 (-COOH) | 170 - 185 |

| C2 (-C(NH₂)(CF₃)-) | 60 - 75 (quartet due to C-F coupling) |

| C3 (-CH₂-) | 30 - 40 |

| C4 (-CH₂-) | 25 - 35 |

| C5 (-CH₂-) | 20 - 30 |

| C6 (-CH₃) | 10 - 15 |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nsf.gov For this compound, the three fluorine atoms of the CF₃ group are chemically equivalent and would produce a single, strong signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the local electronic environment, making ¹⁹F NMR an excellent probe for studying intermolecular interactions and conformational changes. nih.govillinois.edu This technique is particularly valuable for detecting the presence of the compound in complex mixtures, such as biological samples, and for monitoring chemical reactions involving the fluorinated tag. nsf.govnih.gov The significant chemical shift range of ¹⁹F NMR allows for clear and straightforward interpretation of the spectra. nsf.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. mdpi.com These techniques are complementary and essential for identifying the functional groups present in this compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum displays absorption bands characteristic of specific functional groups. For this compound, the spectrum is expected to show several key features. A very broad band in the 2500-3000 cm⁻¹ region is characteristic of the O-H stretching vibration of the carboxylic acid group. wikipedia.org The N-H stretching vibrations of the primary amine group typically appear in the 3300-3500 cm⁻¹ range. A strong, sharp absorption band between 1680 and 1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. wikipedia.org Furthermore, the spectrum will be dominated by very strong and characteristic absorption bands corresponding to the C-F stretching modes of the trifluoromethyl group, typically found in the 1100-1300 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3000 | Broad, Strong |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Medium-Strong |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1725 | Strong |

| N-H (Amine) | Bending | 1550 - 1650 | Medium |

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, rotations, and other low-frequency modes. researchgate.net It is complementary to FTIR, as some vibrational modes that are weak or inactive in FTIR may be strong in Raman, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule's carbon backbone. The C-C skeletal stretches of the hexanoic chain would produce characteristic bands in the fingerprint region of the spectrum. While the polar C-F, C=O, and O-H bonds are strong in the IR spectrum, the less polar C-C and C-H bonds of the alkyl chain often yield more intense Raman signals. This technique can provide valuable structural information and is well-suited for the analysis of amino acid crystals. researchgate.net

Mass Spectrometry (MS) for Characterization and Quantification

Mass spectrometry is a cornerstone in the analysis of trifluoromethylated amino acids, providing critical information on molecular weight and structure through fragmentation analysis. The presence of the highly electronegative trifluoromethyl group significantly influences the fragmentation patterns observed in mass spectra, often leading to characteristic neutral losses and fragment ions.

Electron Ionization (EI) mass spectrometry of related α-trifluoromethyl amino acid derivatives has shown fragmentation patterns that include the loss of protecting groups (like Boc or Fmoc) and characteristic fragments corresponding to the core amino acid structure. rsc.org For instance, in the analysis of a protected γ-(S)-Trifluoromethyl proline, observed fragments included [M − But]+ and [M − Boc]+. rsc.org For underivatized amino acids, common fragmentation pathways involve the loss of water ([M+H - H₂O]⁺), ammonia (B1221849) ([M+H - NH₃]⁺), and the combined loss of water and carbon monoxide ([M+H - H₂O - CO]⁺). nih.gov

The fragmentation of branched-chain amino acids is often characterized by cleavage at the branch point due to the formation of more stable secondary carbocations. whitman.edu Similarly, for this compound, cleavage of the C-C bond adjacent to the nitrogen (alpha-cleavage) is an expected dominant fragmentation pathway. libretexts.org The molecular ion peak for compounds containing a single nitrogen atom, like amino acids, is characteristically an odd number. libretexts.org

Table 1: Predicted Dominant Mass Spectrometry Fragments for this compound (C₇H₁₂F₃NO₂) - Molecular Weight: 215.17 g/mol

| Fragment Ion | Formula of Lost Neutral | Mass-to-Charge Ratio (m/z) of Fragment | Description |

| [M+H]⁺ | - | 216.09 | Protonated molecular ion. |

| [M+H - H₂O]⁺ | H₂O | 198.08 | Loss of a water molecule from the carboxyl group. |

| [M+H - COOH]⁺ | COOH | 171.09 | Loss of the carboxylic acid group. |

| [M+H - H₂O - CO]⁺ | H₂O, CO | 170.08 | Decarbonylation following dehydration, a common pathway for amino acids. nih.gov |

| [M+H - NH₃]⁺ | NH₃ | 199.06 | Loss of the amino group. |

| [C₅H₁₁]⁺ | C₂H₂F₃NO₂ | 71.09 | Cleavage of the butyl side chain. |

| [CF₃]⁺ | C₆H₁₂NO₂ | 69.00 | Trifluoromethyl cation, a highly characteristic fragment. |

Note: This table is predictive and based on general fragmentation patterns of amino acids and fluorinated compounds. Actual results may vary based on ionization technique and instrumental conditions.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as a powerful and highly sensitive technique for the detection and quantification of amino acids in complex mixtures. This method combines the separation capabilities of HPLC with the specificity and sensitivity of MS/MS.

For the analysis of amino acids, reverse-phase chromatography (e.g., using a C18 column) is frequently employed. chemrxiv.org The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid modifier to improve protonation) and an organic component like acetonitrile (B52724) or methanol. chemrxiv.org Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in positive ion mode.

In the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecular ion, [M+H]⁺, of this compound at m/z 216.1) is selected and subjected to collision-induced dissociation (CID). This process generates specific product ions that are characteristic of the molecule's structure. Monitoring specific precursor-to-product ion transitions enhances the selectivity and sensitivity of the analysis, a technique known as Multiple Reaction Monitoring (MRM). For branched-chain amino acids like leucine (B10760876) and isoleucine, while they share a primary transition (e.g., m/z 132→m/z 86), they can be distinguished by unique, less abundant transitions. researchgate.net A similar strategy would be essential for the specific detection of this compound.

Table 2: Illustrative HPLC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value/Condition | Purpose |

| HPLC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for polar analyte retention and protonation. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for elution of the analyte. |

| Flow Rate | 0.3 mL/min | Typical for analytical scale columns. |

| Ionization Mode | ESI Positive | Efficiently generates protonated molecular ions ([M+H]⁺) for amino acids. |

| Precursor Ion (Q1) | m/z 216.1 | Selects the protonated molecule of interest. |

| Product Ions (Q3) | m/z 198.1, 170.1, 69.0 | Specific fragments used for confirmation and quantification. |

| Collision Energy | Optimized for each transition | Energy required to induce characteristic fragmentation. |

Other Advanced Analytical Methodologies in Amino Acid Research

Beyond standard mass spectrometry, other advanced analytical techniques are crucial in the comprehensive study of novel amino acids like this compound. The introduction of fluorine atoms provides a unique spectroscopic handle that can be exploited by certain methods. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful tool for analyzing fluorinated compounds. acs.org The ¹⁹F nucleus is 100% abundant and highly sensitive, providing a clean spectral window with large chemical shift dispersion. This allows for the direct observation and quantification of the trifluoromethyl group, providing information about its chemical environment and the purity of the sample. acs.org ¹H and ¹³C NMR are also essential for elucidating the complete carbon-hydrogen framework of the molecule.

Chiral Chromatography: Since this compound possesses a chiral center at the α-carbon, separating its enantiomers is critical for biological and pharmaceutical studies. Chiral HPLC or Ultra-Performance Chiral Chromatography (UPCC) using columns with a chiral stationary phase is the method of choice for this purpose. acs.org These techniques allow for the baseline separation and accurate quantification of the individual R- and S-enantiomers.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups within the molecule. Carboxylic acids show a characteristic strong C=O stretching vibration between 1680 and 1725 cm⁻¹ and a very broad O-H stretch in the 2500 to 3000 cm⁻¹ region. wikipedia.org The presence of the amino group and C-F bonds will also give rise to distinct absorption bands.

Integration into Peptide and Protein Research

Design and Synthesis of Fluorinated Peptides and Peptidomimetics

The incorporation of 2-amino-2-(trifluoromethyl)hexanoic acid into peptide chains is primarily achieved through solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide chemistry. researchgate.net This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. researchgate.net Both Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies can be employed for the synthesis of peptides containing this and other α-trifluoromethyl amino acids. beilstein-journals.org

The synthesis of peptides containing sterically hindered non-natural amino acids like this compound can present challenges. The electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the α-amino group, potentially slowing the coupling reaction. beilstein-journals.org To overcome this, more potent coupling reagents and optimized reaction conditions may be necessary. For instance, the use of aminium-based coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a base such as N,N-diisopropylethylamine (DIPEA) is a common strategy to facilitate efficient amide bond formation.

A significant challenge in the synthesis of peptides containing α,α-disubstituted amino acids is the potential for the formation of diketopiperazines, particularly during the deprotection of the second amino acid in the sequence. researchgate.net However, studies on related α-trifluoromethyl amino acids have shown that careful selection of protecting groups and coupling strategies can minimize this side reaction.

The synthesis of the this compound monomer itself can be achieved through various organic synthesis routes, often involving the reaction of a ketone precursor with a trifluoromethylating agent. nih.gov

Modulation of Peptide and Protein Structural Stability

The incorporation of this compound into peptides and proteins is hypothesized to significantly enhance their structural stability, a key attribute for the development of peptide-based therapeutics which are often susceptible to proteolytic degradation. The trifluoromethyl group is known to increase the hydrophobicity and metabolic stability of molecules. nih.gov

Studies on model peptides containing various α-trifluoromethyl-substituted amino acids (α-Tfm-AAs) have demonstrated a remarkable increase in resistance to enzymatic degradation. nih.gov For instance, when an α-Tfm-AA was placed at the P1 position relative to the cleavage site of the protease α-chymotrypsin, the resulting peptide exhibited absolute stability. nih.gov Considerable proteolytic stability was also observed when the substitution was at the P2 and P'2 positions. nih.gov This stabilization is attributed to a combination of steric hindrance and electronic effects imposed by the trifluoromethyl group, which can disrupt the recognition and binding of the peptide by proteases.

The table below summarizes the findings from a study on the proteolytic stability of model peptides containing a generic α-Tfm-amino acid, which can be considered a predictive model for peptides containing this compound.

| Position of α-Tfm-AA Substitution | Relative Proteolytic Stability (Compared to Unsubstituted Peptide) | Reference |

|---|---|---|

| P1 | Absolute Stability | nih.gov |

| P2 | Considerable Stability | nih.gov |

| P'1 | Configuration Dependent | nih.gov |

| P'2 | Considerable Stability | nih.gov |

The absolute configuration of the α-Tfm-substituted amino acid also plays a crucial role in determining proteolytic stability, particularly at the P'1 position. nih.gov Empirical force field calculations have suggested that certain diastereomers can adopt conformations that, despite steric bulk, allow for favorable interactions with the enzyme's active site, while others lead to unfavorable interactions, thus preventing cleavage. nih.gov

Influence on Conformational Landscape and Folding Properties of Peptides

The trifluoromethyl group at the α-carbon of an amino acid residue can exert a significant influence on the local and global conformation of a peptide. The steric bulk of the CF3 group restricts the accessible dihedral angles (φ and ψ) of the peptide backbone, thereby favoring specific secondary structures. nih.gov

Research on peptides incorporating the closely related α-trifluoromethylalanine (αCF3Ala) has shown that this residue can induce helical conformations, similar to the well-studied α-aminoisobutyric acid (Aib). nih.gov X-ray crystallographic analysis of pentapeptides containing either (R)- or (S)-αCF3Ala revealed that both adopt right-handed 310-helical structures. nih.gov However, subtle differences in the torsion angles of the residues C-terminal to the αCF3Ala were observed, indicating that the stereochemistry of the fluorinated residue can fine-tune the peptide's conformational landscape. nih.gov

The following table presents conformational data for a pentapeptide containing α-trifluoromethylalanine, which serves as a model for the expected conformational behavior of peptides with this compound.

| Peptide | Observed Conformation | Method | Reference |

|---|---|---|---|

| Cbz-[L-Leu-L-Leu-(R)-αCF3Ala-L-Leu-L-Leu]-OMe | Right-handed 310-helix | X-ray Crystallography, NOESY NMR, CD Spectroscopy | nih.gov |

| Cbz-[L-Leu-L-Leu-(S)-αCF3Ala-L-Leu-L-Leu]-OMe | Right-handed 310-helix | X-ray Crystallography, NOESY NMR, CD Spectroscopy | nih.gov |

Genetic Code Expansion (GCE) for Site-Specific Incorporation of Noncanonical Amino Acids

Genetic code expansion (GCE) is a powerful technology that enables the site-specific incorporation of non-canonical amino acids (ncAAs), such as this compound, into proteins in living organisms. nih.govresearchgate.net This is achieved by repurposing a codon, typically a stop codon like UAG, to encode the ncAA. nih.gov The key components for GCE are an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the ncAA and does not cross-react with the host's translational machinery. nih.govnih.gov

Engineering of Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs

To incorporate this compound at a specific site in a protein, a dedicated orthogonal aaRS/tRNA pair must be developed. This typically involves the directed evolution of an existing aaRS from a different organism, such as Methanosarcina mazei or Escherichia coli, to recognize the desired ncAA. nih.gov The process involves creating a library of mutant aaRSs and selecting for those that can charge a cognate orthogonal tRNA with this compound while discriminating against all canonical amino acids. nih.gov

A search of the iNClusive database, a repository for non-canonical amino acids incorporated into proteins via GCE, did not yield an entry for this compound, suggesting that a dedicated orthogonal pair for this specific amino acid has not been widely reported or deposited. uni-freiburg.deoup.comresearchgate.net However, the successful engineering of synthetases for other fluorinated amino acids indicates that the development of an orthogonal pair for this compound is feasible.

Bioorthogonal Chemical Reactions for Conjugation of Probes to Engineered Proteins

Once this compound is incorporated into a protein, its unique chemical properties could potentially be exploited for bioorthogonal chemistry. While the trifluoromethyl group itself is generally considered chemically inert under physiological conditions, the amino acid could be further functionalized with a bioorthogonal handle prior to incorporation. More commonly, the site-specific incorporation of a non-canonical amino acid provides a unique location on the protein for subsequent chemical modification.

Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. escholarship.org These reactions typically involve a pair of mutually reactive functional groups that are absent in biological systems. Examples include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov If this compound were to be incorporated with a bioorthogonal functional group, such as an azide (B81097) or an alkyne, attached to its side chain, it would allow for the specific attachment of probes, drugs, or other molecules to the protein of interest. nih.gov

Fluorinated Amino Acids as Probes in Chemical Biology and Biophysical Studies

The fluorine-19 (¹⁹F) nucleus possesses properties that make it an excellent probe for nuclear magnetic resonance (NMR) spectroscopy studies of proteins. nih.gov It has a nuclear spin of ½, 100% natural abundance, and a large chemical shift dispersion, which makes it highly sensitive to its local chemical environment. nih.gov The absence of fluorine in most naturally occurring biomolecules means that ¹⁹F NMR spectra of fluorinated proteins are free from background signals. nih.gov

The site-specific incorporation of this compound into a protein would introduce a trifluoromethyl group as a ¹⁹F NMR probe. nih.gov By monitoring the chemical shift, line width, and relaxation properties of the ¹⁹F signal, researchers can gain valuable insights into protein structure, dynamics, folding, and interactions with other molecules. nih.govnih.gov Changes in the ¹⁹F NMR spectrum upon ligand binding, protein-protein interaction, or conformational changes can provide detailed information about these processes at a specific site within the protein. nih.gov

The use of conformationally rigid fluorinated amino acids is particularly advantageous for solid-state ¹⁹F NMR studies of membrane-bound peptides and proteins. nih.gov While specific studies employing this compound as an NMR probe are not yet widely available, the principles established with other trifluoromethyl-containing amino acids are directly applicable. nih.govnih.gov

¹⁹F NMR Probes for Investigating Protein Structure and Dynamics

The fluorine-19 (¹⁹F) nucleus is an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy. It possesses a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons (¹H). Crucially, fluorine is virtually absent from biological systems, meaning that ¹⁹F NMR spectra of proteins containing an incorporated fluorinated amino acid are free from background signals. researchgate.net

The trifluoromethyl (CF₃) group, as present in this compound, is a particularly effective ¹⁹F NMR reporter. The three equivalent fluorine atoms provide a single, strong resonance signal, and the chemical shift of this signal is exquisitely sensitive to the local electrostatic environment. researchgate.netnih.gov This sensitivity allows researchers to monitor subtle conformational changes in a protein that alter the environment around the CF₃ probe.

Research on proteins incorporating other trifluoromethyl-containing amino acids, such as trifluoromethyl-L-phenylalanine (tfm-Phe) and L-S-(trifluoromethyl)homocysteine (trifluoromethionine), has demonstrated the power of this approach. nih.govmdpi.com By site-specifically replacing a natural amino acid with a trifluoromethylated analog, scientists can:

Detect Conformational Changes: The binding of substrates, inhibitors, or allosteric effectors to a protein can induce conformational shifts that are reported by a change in the ¹⁹F chemical shift of a nearby probe. mdpi.com

Monitor Protein Folding: Changes in the ¹⁹F NMR spectrum can track the folding process of a protein as the probe moves from a solvent-exposed environment in the unfolded state to a specific, buried environment in the folded state. mdpi.com

Study Protein-Ligand Interactions: The binding of a ligand can be quantified by titrating the protein with the ligand and observing the changes in the ¹⁹F spectrum.

Investigate In-Cell Environments: The lack of background signal makes ¹⁹F NMR ideal for studying protein structure and function directly within living cells, providing insights that are not attainable from in vitro studies. nih.gov

The table below illustrates hypothetical ¹⁹F NMR chemical shift changes for a protein labeled with a trifluoromethyl-amino acid upon various events, based on published studies of analogous compounds.

| Protein State | Event | Typical ¹⁹F Chemical Shift Change (Δδ) | Implication |

| Enzyme | Substrate Binding | 0.5 - 2.0 ppm | Conformational change in the active site. |

| Signaling Protein | Phosphorylation | 0.1 - 1.0 ppm | Allosteric transition to an active state. |

| Protein | Denaturation | > 2.0 ppm | Unfolding and exposure of the probe to solvent. |

| Labeled Protein | In-cell vs. In-vitro | Variable | Reports on the different intracellular environment. |

This table is illustrative, based on data from analogous compounds like tfm-Phe. mdpi.com

Applications of Other Spectroscopic Probes (e.g., Fluorescent, EPR, X-ray Scattering)

While ¹⁹F NMR is a primary application, the incorporation of fluorinated amino acids like this compound can be leveraged in or complemented by other spectroscopic techniques.

Fluorescence Spectroscopy: The intrinsic fluorescence of proteins primarily comes from tryptophan and tyrosine residues. While the trifluoromethyl group itself is not fluorescent, its placement near a native fluorophore can modulate the latter's fluorescent properties (e.g., quantum yield and emission wavelength) due to the strong electron-withdrawing nature of the CF₃ group. More directly, unnatural amino acids can be synthesized to contain both a trifluoromethyl group for NMR studies and a fluorescent reporter group, creating a dual-functional probe. The development of small, amino acid-based fluorophores, such as 4-cyanotryptophan, demonstrates the drive to create minimally perturbing probes for biological imaging and spectroscopy, a principle that applies to the design of novel fluorinated amino acids. nih.gov

| Fluorescent Amino Acid Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Key Feature |

| Tryptophan (natural) | ~280 | ~350 | 0.13 (in water) | Sensitive to local environment polarity. nih.gov |

| 4-Cyanotryptophan (unnatural) | ~355 | ~440 (blue) | >0.8 | High quantum yield and photostability. nih.gov |

This table provides examples of fluorescent amino acids to illustrate the concept of spectroscopic probes.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful method for measuring distances and studying dynamics in proteins. This technique requires the introduction of a paramagnetic spin-label, typically a nitroxide radical. An amino acid like this compound could be chemically modified post-translationally to attach such a spin label. Alternatively, bifunctional amino acids that contain both a trifluoromethyl group and a precursor to a spin label could be synthesized and incorporated. EPR studies are particularly useful for examining the structure and dynamics of membrane proteins and large protein complexes. researchgate.net

Photochemical Cross-linking Applications in Protein Studies

Photochemical cross-linking is a powerful technique for identifying and mapping protein-protein and protein-nucleic acid interactions in their native environment. nih.gov The strategy involves incorporating an unnatural amino acid containing a photo-activatable moiety into a protein of interest. Upon irradiation with UV light of a specific wavelength, this moiety generates a highly reactive species (e.g., a carbene or nitrene) that forms a covalent bond with any nearby molecule, thus capturing transient or weak interactions. rsc.orgnih.gov

The trifluoromethyl group is a key component in one of the most effective classes of photo-cross-linkers: the 3-trifluoromethyl-3-aryldiazirines (TFMD). rsc.org The diazirine is the photo-activatable group, which upon irradiation forms a reactive carbene. The trifluoromethyl group offers two significant advantages: it enhances the stability of the diazirine ring to prevent decomposition before photo-activation, and it is thought to reduce unwanted side reactions of the resulting carbene. nih.gov

An unnatural amino acid incorporating a trifluoromethyl-diazirine functional group can be site-specifically inserted into a protein. When this protein interacts with a binding partner, UV activation triggers the formation of a covalent cross-link, permanently trapping the complex. The interacting partner can then be identified using techniques like mass spectrometry. mdpi.comspringernature.com This method allows for the mapping of interaction interfaces with high precision, even within living cells. nih.gov

| Photo-reactive Moiety | Precursor Functional Group | Reactive Intermediate | Activation Wavelength (nm) |

| Benzophenone (B1666685) | Benzophenone | Diradical | ~350-360 |

| Phenyl Azide | Aryl Azide | Nitrene | ~250-300 |

| Trifluoromethyl-phenyl-diazirine | Diazirine | Carbene | ~350-370 |

This table summarizes common photo-reactive groups used in cross-linking studies, highlighting the relevance of the trifluoromethyl group. mdpi.comrsc.org

Role in Enzyme Studies and Biological Activity Modulation Excluding Clinical Human Trials

Investigation of Enzyme Inhibition Mechanisms

The introduction of a trifluoromethyl group into an amino acid structure can confer potent enzyme inhibitory properties. While specific studies detailing the inhibitory mechanisms of 2-amino-2-(trifluoromethyl)hexanoic acid are not extensively documented in publicly available literature, the principles of enzyme inhibition by analogous trifluoromethyl-containing compounds provide a strong basis for understanding its potential modes of action.

Trifluoromethyl ketones, for example, are well-established inhibitors of serine and cysteine proteases. The highly electronegative trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, making it susceptible to nucleophilic attack by the active site serine or cysteine residue. This results in the formation of a stable tetrahedral intermediate, effectively inactivating the enzyme. It is plausible that derivatives of this compound, particularly those with a ketone functionality, could act as transition-state analog inhibitors for a range of proteases.

Furthermore, α-monofluorinated amino acids have been shown to act as suicide substrates for pyridoxal 5'-phosphate (PLP)-dependent enzymes. The fluorine atom's ability to act as a good leaving group is crucial in the inactivation mechanism. While this compound is not a monofluorinated amino acid, its trifluoromethyl group could potentially participate in novel inactivation pathways, warranting further investigation into its effects on PLP-dependent enzymes and other enzyme classes.

Influence on Enzyme-Substrate Binding and Catalysis

The incorporation of this compound into a substrate or inhibitor molecule can significantly alter its binding affinity and the catalytic efficiency of the target enzyme. The trifluoromethyl group is sterically larger and more hydrophobic than a methyl group, which can lead to altered interactions within the enzyme's active site.

The impact of such substitutions on enzyme kinetics can be profound. For instance, studies on other enzymes have shown that the introduction of a trifluoromethyl group can lead to either an increase or decrease in the Michaelis constant (K_m) and the catalytic rate (k_cat), depending on the specific interactions within the active site. The hydrophobicity of the trifluoromethyl group can enhance binding in hydrophobic pockets of an enzyme, potentially lowering the K_m. Conversely, its steric bulk might disrupt optimal substrate positioning, leading to a decrease in k_cat.

Detailed kinetic studies on specific enzymes with substrates or inhibitors containing this compound are needed to fully elucidate its influence on binding and catalysis. Such studies would provide valuable data on how the unique properties of this amino acid can be harnessed to design more potent and selective enzyme modulators.

Strategic Incorporation in Peptide Scaffolds to Modulate Biological Activity

Enhanced Stability: Peptides are often susceptible to degradation by proteases, limiting their therapeutic potential. The steric hindrance provided by the trifluoromethyl group at the α-carbon can shield the adjacent peptide bonds from proteolytic cleavage, thereby increasing the peptide's metabolic stability. nih.gov

Increased Hydrophobicity: The trifluoromethyl group significantly increases the hydrophobicity of the amino acid side chain. When incorporated into a peptide, this can enhance its ability to interact with hydrophobic regions of target proteins or to partition into lipid membranes, potentially altering its mechanism of action or cellular uptake.

Conformational Constraints: The bulky trifluoromethyl group can impose conformational restrictions on the peptide backbone, influencing its secondary structure (e.g., α-helix or β-sheet formation). This conformational control is crucial for designing peptides with specific three-dimensional structures required for high-affinity binding to their biological targets.

While specific examples of the incorporation of this compound into named bioactive peptides and the resulting modulation of their activity are not readily found in the reviewed literature, the general principles of using fluorinated amino acids suggest its significant potential in this area. Future research will likely focus on synthesizing peptides containing this amino acid and evaluating their biological activities in various contexts, such as antimicrobial peptides, enzyme inhibitory peptides, and receptor-binding peptides.

Emerging Research Frontiers and Future Directions

Development of Novel Fluorinated Amino Acid Building Blocks

The synthesis of fluorinated amino acids has seen significant growth, driven by the desire to create novel proteinogenic and non-proteinogenic examples. nih.gov Researchers are actively developing new methodologies to access complex fluorinated amino acids, moving beyond simple monofluorination.

Recent Synthetic Advances:

Cross-Coupling Strategies: Techniques like Negishi and Suzuki cross-coupling reactions have been instrumental in synthesizing a variety of fluorinated unnatural amino acids, including those with bi-aryl and perfluoroaromatic structures. nih.gov

Photocatalysis and Palladium Cross-Coupling: These modern synthetic methods are being employed to access complex amino acids with novel fluorinated functional groups like SFₓ and perfluoro moieties. nih.gov

Enzymatic Reductive Amination: Biocatalytic methods using amine dehydrogenases (AmDHs) offer an enantioselective route to (R)-2-amino-2-(trifluoromethyl)hexanoic acid from its corresponding keto acid, operating under mild conditions.

Halofluorination and Related Reactions: The electrophilic activation of cyclic olefins followed by nucleophilic fluorination provides a pathway to various fluorine-containing small molecules, which can serve as precursors to novel amino acid derivatives. beilstein-journals.org

Decarboxylative Strategies: This approach allows for the introduction of fluorine-containing substituents from readily available carboxylic acids, proving particularly useful for creating sp³-enriched, saturated ring systems. nih.gov

The development of these synthetic routes is crucial for expanding the diversity of available fluorinated building blocks for various applications. nih.govrsc.org A good synthetic approach should be compatible with functional groups commonly used in medicinal chemistry and be scalable for practical use. nih.gov

Advanced Applications in the Design of Biomolecular Tools and Probes

The incorporation of fluorinated amino acids, such as 2-amino-2-(trifluoromethyl)hexanoic acid, into peptides and proteins is a powerful strategy for modulating their biological and physical properties. nih.govnih.gov The unique characteristics of the fluorine atom make it an invaluable tool for studying biomolecular interactions and function.

Key Applications:

¹⁹F NMR Spectroscopy: Fluorine's high sensitivity in Nuclear Magnetic Resonance (NMR) spectroscopy makes it an excellent probe for studying protein-protein interactions and characterizing the local environment of the labeled amino acid within a biomolecule. nih.govacs.org

Conformational Constraints: The steric bulk and electronic properties of fluorinated groups can be used to induce specific secondary structures in peptides. nih.gov

Biological Tracers: The fluorine atom can serve as a tracer in biological studies, allowing for the tracking and visualization of labeled molecules. rsc.org

The synthesis of trifluoromethylthiolated tyrosine and tryptophan analogues, for example, has demonstrated the potential of these building blocks to dramatically increase the local hydrophobicity of peptides, a key factor in their biological activity. nih.gov

Interdisciplinary Research Integrating Synthesis, Computation, and Biological Systems

The advancement of fluorinated amino acid research relies heavily on the integration of multiple scientific disciplines. The synergy between synthetic organic chemistry, computational modeling, and biological evaluation is essential for designing and developing new molecules with desired properties.

Areas of Interdisciplinary Focus:

Rational Design: Computational methods are employed to predict the impact of fluorine substitution on peptide conformation, stability, and receptor binding. This allows for a more targeted approach to designing novel fluorinated amino acids.

Mechanism of Action Studies: Understanding how the trifluoromethyl group influences interactions with biological targets at a molecular level requires a combination of experimental techniques and computational simulations.

Engineered Biosynthesis: Researchers are exploring the use of engineered enzymes and microorganisms to produce fluorinated peptides, which can provide a more sustainable and efficient alternative to chemical synthesis. rsc.org For instance, the directed evolution of enzymes like tryptophan synthase has enabled the efficient production of fluorinated tryptophan analogues. nih.gov

Materials Science: The unique properties of fluorinated amino acids are being explored for the development of new biomaterials with tailored characteristics.

The continued collaboration between chemists, biologists, and computational scientists will undoubtedly lead to further breakthroughs in the field, unlocking the full potential of this compound and other fluorinated amino acids in medicine, biotechnology, and materials science. rsc.org

Q & A

Basic: What synthetic methodologies are commonly employed for 2-amino-2-(trifluoromethyl)hexanoic acid?

The synthesis typically involves chiral oxazinane intermediates (e.g., tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate) to establish stereochemistry. Coupling reactions with trifluoromethyl-containing reagents, such as boronate esters or trifluoromethylated phenylethylamine derivatives, are used to introduce the trifluoromethyl group. Asymmetric synthesis methods, including enantioselective catalysis, are critical for achieving high enantiomeric purity .

Advanced: How can enantiomeric purity be optimized during synthesis?

Strategies include using chiral auxiliaries (e.g., tert-butyl oxazinane carboxylate derivatives) and enantioselective catalysts. Techniques like HPLC with chiral stationary phases or circular dichroism (CD) spectroscopy are employed to monitor enantiomeric excess. For example, asymmetric hydrogenation of ketone precursors using Rhodium(I) catalysts with chiral ligands has been effective for similar fluorinated amino acids .

Basic: What analytical techniques are used to characterize this compound?

Key methods include:

- NMR spectroscopy : To confirm the structure and stereochemistry, particularly observing splitting patterns from the trifluoromethyl group.

- High-resolution mass spectrometry (HRMS) : For exact mass determination (e.g., calculated exact mass: ~201.025 Da) .

- HPLC with UV/Vis or MS detection : For purity assessment and enantiomeric separation .

Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

The trifluoromethyl group causes complex splitting due to strong spin-spin coupling. Advanced techniques like 2D NMR (e.g., COSY, HSQC) and isotopic labeling (e.g., 19F-13C coupling studies) can clarify ambiguous signals. Computational simulations (DFT-based NMR prediction) are also used to validate experimental spectra .

Basic: What are the primary biological targets or enzyme interactions studied for this compound?

The trifluoromethyl group enhances interactions with hydrophobic enzyme pockets. For example, collagenase inhibition studies (IC50 ~1–10 µM) have been reported for structurally similar compounds, where the trifluoromethyl group participates in π–π stacking with residues like Tyr201 and hydrogen bonding with Gln215 .

Advanced: How to address contradictory IC50 values in enzyme inhibition studies?

Variations may arise from assay conditions (e.g., pH, temperature) or enzyme isoforms. Use standardized protocols (e.g., pre-incubation time, substrate concentration) and validate results with orthogonal assays (e.g., isothermal titration calorimetry). Molecular dynamics (MD) simulations can further elucidate binding stability and Gibbs free energy discrepancies .

Basic: What are the solubility and stability challenges of this compound?

The trifluoromethyl group increases hydrophobicity (logP ~-2.9), reducing aqueous solubility. Stability in biological matrices can be enhanced using co-solvents (e.g., DMSO) or formulation with cyclodextrins. Stability studies under varying pH and temperature are critical for experimental reproducibility .

Advanced: How to mitigate matrix interference in quantitative bioanalytical assays?

Use isotope-labeled internal standards (e.g., 13C- or 15N-labeled analogs) to correct for ion suppression/enhancement in LC-MS/MS. Solid-phase extraction (SPE) with mixed-mode sorbents improves selectivity in biological samples (e.g., plasma, tissue homogenates) .

Basic: What computational tools are used to predict binding affinities?

Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS, AMBER) are employed to predict interactions with targets like collagenase. These tools analyze hydrogen bond distances (e.g., 1.96–2.20 Å) and π–π interactions (4.1–4.2 Å) to estimate binding energies .

Advanced: How to validate in silico predictions experimentally?

Combine docking results with mutagenesis studies (e.g., alanine scanning of key residues like Gln215) and surface plasmon resonance (SPR) to measure binding kinetics (ka, kd). Discrepancies between predicted and experimental IC50 values may require reparameterization of force fields or quantum mechanical (QM) refinements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.